tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate
Description
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxypropan-2-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-6-7-16-8-9(13)12(4,5)15/h9,15H,6-8H2,1-5H3 |
InChI Key |
KXWVSUIVBYXHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Silver(I)-Catalyzed Cyclization of Alkynols
Arkivoc (2022) reports a Ag(I)-mediated cyclization strategy for morpholine derivatives:
- Substrate : Boc-protected alkynols (e.g., tert-butyl (S)-(2-hydroxymethyl)morpholine-4-carboxylate derivatives).
- Conditions : 20 mol% AgOTf in dichloromethane (DCM) at 0°C for 1–2 hours.
- Outcome : Forms 2-methylene morpholines, which are hydrogenated to yield the target compound.
Representative data :
| Starting Material | Catalyst | Time (h) | Yield |
|---|---|---|---|
| Boc-alkynol 5a | AgOTf | 1.5 | 76% |
This method enables stereocontrol, critical for accessing enantiomerically pure products.
Ring-Closing via Sodium Hydride-Mediated Cyclization
A bioRxiv study demonstrates morpholine ring formation using sodium hydride:
- Procedure :
- Treat (R)-2-chloro-N-(1-(2-fluorophenyl)-3-hydroxypropan-2-yl)acetamide with NaH in THF at 0°C.
- Stir for 30 minutes to form a morpholinone intermediate.
- Reduce with LiAlH₄ to obtain the morpholine core.
Key metrics :
- Reaction scale: 5.95 mmol
- Yield after reduction: 81% (morpholinone) → 95% (morpholine).
This method highlights the utility of hydride reductions for deoxygenation steps.
Chiral Synthesis from Serine Derivatives
A 2022 synthesis from the University of Milan employs L-serine as a chiral pool starting material:
- Steps :
- Convert L-serine to tert-butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide.
- Perform nucleophilic ring-opening with propane-1,2-diol under Cs₂CO₃ catalysis.
- Deprotect using TBAF to yield the target compound.
Optimized conditions :
| Step | Reagent | Solvent | Yield |
|---|---|---|---|
| 1 | SOCl₂ | DCM | 89% |
| 2 | Cs₂CO₃ | Acetone | 97% |
This route achieves enantiomeric excess >99% via substrate-controlled stereochemistry.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Grignard Addition | Scalable, simple workup | Requires anhydrous conditions | 80–85% |
| Ag(I)-Catalyzed Cyclization | Stereoselective, mild conditions | Costly catalyst | 70–76% |
| Sodium Hydride Cyclization | Rapid, high yields | Sensitive to moisture | 81–95% |
| Chiral Synthesis | Enantiopure products | Multi-step, lengthy purification | 89–97% |
Functionalization and Derivatization
Post-synthetic modifications include:
- Hydroxypropan-2-yl introduction : React morpholine-4-carboxylate with acetone under acid catalysis (e.g., HCl in THF).
- Deprotection : Use TFA/DCM (1:1) to remove the tert-butyl group, enabling further coupling.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions targeting its hydroxyl, carbamate, and morpholine moieties:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | Ketone/aldehyde |
| Reduction | LiAlH₄ or NaBH₄ | Alcohol/amine |
| Substitution | Alkyl halides + nucleophiles | Morpholine derivatives with modified substituents |
Example: The hydroxyl group can be oxidized to a ketone using potassium permanganate, enabling further functionalization.
Reaction Conditions and Mechanistic Insights
Key experimental parameters and mechanistic details include:
-
Refluxing : High-temperature conditions (140–150°C) in solvents like DMF or THF are common for coupling reactions .
-
Base catalysis : Triethylamine or Hunig’s base neutralizes acidic byproducts, stabilizing intermediates .
-
Mechanistic steps : Reactions often involve protonation-deprotonation events, nucleophilic attacks, and rearrangements (e.g., in substitution reactions).
Comparative Analysis of Similar Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate | Hydroxypropan-2-yl at position 2 | Substitution pattern differs from the target |
| tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl group instead of hydroxypropan-2-yl | Reduced branching, altered steric effects |
Scientific Research Applications
Scientific Applications of tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate
This compound is a chemical compound with the molecular formula . It features a morpholine ring substituted with a tert-butyl group and a hydroxypropan-2-yl group, giving it unique chemical properties that make it useful in scientific research.
Applications
This compound is used in several scientific research fields:
- Chemistry It serves as a reagent in organic synthesis and as a building block for creating more complex molecules.
- Biology It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
- Medicine It has potential applications in drug development and as a pharmacological tool.
- Industry It is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The hydroxy group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride () and sodium borohydride ().
- Substitution The tert-butyl group can be substituted with other functional groups under appropriate conditions using reagents like alkyl halides and nucleophiles.
This compound interacts with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity, while the morpholine ring can interact with enzymes and receptors, modulating their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
This compound has demonstrated potential biological activities:
- Antioxidant Activity It can scavenge free radicals and reduce oxidative stress, which is linked to diseases such as cancer and neurodegenerative disorders.
- Enzyme Modulation It interacts with cytochrome P450 enzymes, potentially altering the metabolism of drugs and xenobiotics.
- Cell Signaling Pathways It can influence cell signaling pathways related to apoptosis and cell proliferation, which may be beneficial in cancer therapy.
Research Findings
- Cancer Research This compound inhibits the proliferation of certain cancer cell lines in vitro, inducing apoptosis via caspase activation.
- Metabolic Effects It modulates glucose metabolism and insulin sensitivity in diabetic models, suggesting a therapeutic avenue for metabolic disorders.
- Neuroprotective Effects It provides neuroprotective effects against oxidative damage in neuronal cells, possibly through its antioxidant properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The morpholine ring can interact with enzymes and receptors, modulating their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
Physicochemical Properties
Biological Activity
Introduction
tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate, also known by its CAS number 2228376-52-9, is a morpholine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that are often investigated for their therapeutic effects, particularly in the context of cancer and metabolic diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.32 g/mol. The compound features a tert-butyl group, a morpholine ring, and a carboxylate functional group, which contribute to its unique chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 2228376-52-9 |
Mechanisms of Biological Activity
Research into the biological activity of this compound has revealed several potential mechanisms through which it may exert its effects:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
- Enzyme Modulation : Morpholine derivatives often interact with cytochrome P450 enzymes, potentially altering the metabolism of drugs and xenobiotics .
- Cell Signaling Pathways : Some studies suggest that morpholine-based compounds can influence cell signaling pathways related to apoptosis and cell proliferation, which may be beneficial in cancer therapy .
Case Studies and Research Findings
- Cancer Research : In a study evaluating various morpholine derivatives, this compound was shown to inhibit the proliferation of certain cancer cell lines in vitro. The compound's mechanism was linked to the induction of apoptosis via caspase activation .
- Metabolic Effects : Another investigation highlighted the compound's potential role in modulating glucose metabolism and insulin sensitivity in diabetic models, suggesting a therapeutic avenue for metabolic disorders .
- Neuroprotective Effects : Preliminary studies indicated that this morpholine derivative may provide neuroprotective effects against oxidative damage in neuronal cells, possibly through its antioxidant properties .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Q & A
Q. What analytical techniques are most effective for characterizing by-products in complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
